molecular formula C13H17NO4 B12339204 methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate

methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate

Cat. No.: B12339204
M. Wt: 251.28 g/mol
InChI Key: BYQBEGZQQCTMFD-KOLCDFICSA-N
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Description

Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate is a complex organic compound with a specific stereochemistry This compound is characterized by its unique structural features, including a methoxycarbonylamino group, a methyl group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate typically involves multi-step organic synthesis. One common approach is the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The methoxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, which can be crucial in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.

    Ethyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m1/s1

InChI Key

BYQBEGZQQCTMFD-KOLCDFICSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC

Origin of Product

United States

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